(2R)-1-(propane-2-sulfonyl)piperidine-2-carboxylic acid
Overview
Description
The compound name suggests that it is a derivative of piperidine, which is a six-membered ring with one nitrogen atom. The “2R” indicates the configuration of the chiral center at the 2nd carbon of the piperidine ring. The “propane-2-sulfonyl” and “carboxylic acid” groups are attached to this chiral center.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperidine ring, followed by the introduction of the sulfonyl and carboxylic acid groups. The stereochemistry would need to be controlled to ensure the “2R” configuration.Molecular Structure Analysis
The molecular structure would be analyzed using techniques such as X-ray crystallography or NMR spectroscopy. These would provide information on the arrangement of atoms and the configuration of the chiral center.Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present. The sulfonyl group might be susceptible to nucleophilic attack, while the carboxylic acid could participate in acid-base reactions.Physical And Chemical Properties Analysis
The physical and chemical properties, such as solubility, melting point, and acidity, would be influenced by the functional groups and the overall structure of the molecule.Scientific Research Applications
Organometallic and Sulfur Chemistry
Carbofunctional sulfur-containing organosilicon compounds demonstrate practical applications in rubber compositions for non-flammable, water-, and wear-proof tires, as well as ion-exchanging and complexing sorbents for heavy and noble metals. Such compounds are valuable in creating materials with enhanced physical properties and environmental resilience (Vlasova, Sorokin, & Oborina, 2017).
Environmental Biodegradability
The microbial degradation of polyfluoroalkyl chemicals, which could potentially degrade into harmful perfluoroalkyl acids, has been studied to understand their environmental fate and effects. This research is crucial for assessing the biodegradability and ecological impact of various chemicals, including those related to "(2R)-1-(propane-2-sulfonyl)piperidine-2-carboxylic acid" derivatives (Liu & Avendaño, 2013).
Separation and Purification Technology
The use of organic compounds and supercritical fluids as solvents for the separation of carboxylic acids from aqueous solutions has been reviewed. This includes techniques for efficient extraction of carboxylic acids, highlighting the role of supercritical CO2 for its environmentally benign characteristics. Such studies can inform the separation and purification processes of various carboxylic acid derivatives (Djas & Henczka, 2018).
Synthetic Organic Chemistry
Research into the use of trifluoromethanesulfonic acid in organic synthesis provides insights into its role in facilitating reactions such as electrophilic aromatic substitution and the formation of carbon–carbon and carbon–heteroatom bonds. These studies are pertinent for understanding the reactivity and potential applications of sulfonic acid derivatives in synthetic organic chemistry (Kazakova & Vasilyev, 2017).
Advances in Sulfur Chemistry
The advancements in sulfur chemistry for treating acid gases offer insights into more efficient desulfurization processes. Understanding the chemistry and kinetics of sulfur recovery processes can contribute to the development of technologies for managing sulfur-containing compounds, including those derived from "(2R)-1-(propane-2-sulfonyl)piperidine-2-carboxylic acid" (Gupta, Ibrahim, & Shoaibi, 2016).
Safety And Hazards
The safety and hazards associated with this compound would be determined by its reactivity and biological activity. Proper precautions should be taken when handling it.
Future Directions
Future research could involve studying the synthesis, reactivity, and potential applications of this compound. This could include developing more efficient synthesis methods, investigating its reactivity under various conditions, and exploring its potential use in areas such as medicinal chemistry or materials science.
properties
IUPAC Name |
(2R)-1-propan-2-ylsulfonylpiperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c1-7(2)15(13,14)10-6-4-3-5-8(10)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJSDVSTTIENMF-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)S(=O)(=O)N1CCCC[C@@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-(propane-2-sulfonyl)piperidine-2-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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